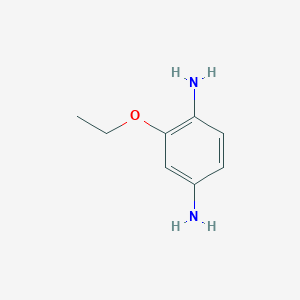

2-Ethoxybenzene-1,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxybenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMIIMPMZIHGAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60925508 | |

| Record name | 2-Ethoxybenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126335-41-9 | |

| Record name | Benzene-1,4-diamine, 2-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126335419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxybenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethoxybenzene 1,4 Diamine

Classical Synthetic Approaches for Aryl Diamines

Traditional methods for preparing aryl diamines have long relied on robust and well-established reactions, primarily involving the reduction of nitro-substituted precursors and direct amination strategies.

The reduction of nitro groups is a cornerstone of aniline (B41778) and benzenediamine synthesis. wikipedia.org For 2-Ethoxybenzene-1,4-diamine, a logical precursor is 2-ethoxy-4-nitroaniline (B94328) or 1-ethoxy-2,4-dinitrobenzene. The conversion of the nitro group to an amine is a fundamental transformation in industrial and laboratory settings. unimi.itnih.gov

A variety of reagents and conditions can be employed for this purpose, each with specific advantages regarding selectivity, yield, and functional group tolerance. Common methods include:

Metal-Acid Systems: The Béchamp reduction, using iron filings in the presence of an acid like hydrochloric acid, was historically a primary industrial method for producing aniline from nitrobenzene. unimi.it This method is applicable to a wide range of nitroarenes. Other metal systems, such as tin (Sn) or zinc (Zn) in acidic media, also effectively reduce nitro groups. Tin(II) chloride (SnCl₂•2H₂O) is a common laboratory reagent for this transformation. wikipedia.orgmdpi.com

Hydride Reagents: While metal hydrides are not typically the first choice for reducing aryl nitro compounds due to the potential formation of azo compounds, specific reagents and conditions can achieve the desired transformation. wikipedia.org Sodium borohydride (B1222165) (NaBH₄), often used in conjunction with a transition metal catalyst, can be an effective reducing agent. jsynthchem.com

Titanium-Based Reagents: Low-valent titanium species, generated from titanium tetrachloride and an amalgam of magnesium, offer a mild and selective method for reducing both aromatic and aliphatic nitro compounds to their corresponding amines in excellent yields.

The choice of reducing agent can be critical when other reducible functional groups are present in the molecule, requiring a high degree of chemoselectivity. organic-chemistry.org

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent/System | Typical Conditions | Substrate Scope | Key Characteristics |

|---|---|---|---|

| Fe / HCl (Béchamp) | Acidic, aqueous | Aromatic nitro compounds | Historical industrial method; cost-effective. unimi.it |

| SnCl₂•2H₂O | Ethanol (B145695), reflux | Aromatic nitro compounds | Common laboratory method; effective and reliable. mdpi.com |

| NaBH₄ / Catalyst | Varies with catalyst (e.g., Ni(PPh₃)₄) | Aromatic nitro compounds | Can enhance the reducing power of NaBH₄. jsynthchem.com |

| TiCl₄ / Mg(Hg) | THF/tert-butanol, 0°C | Aromatic & Aliphatic | Mild, selective, and high-yielding. |

Direct amination involves the introduction of an amino group onto the aromatic ring through nucleophilic aromatic substitution (SNAr). This strategy is viable when the benzene (B151609) ring is "activated" by electron-withdrawing groups, such as a nitro group, positioned ortho or para to a leaving group (e.g., a halogen).

For the synthesis of this compound, a potential pathway could involve a precursor like 1-chloro-2-ethoxy-4-nitrobenzene. The process would proceed in two main steps:

Nucleophilic Aromatic Substitution: The chloro-substituted precursor is treated with ammonia (B1221849) (NH₃). The strong electron-withdrawing effect of the nitro group facilitates the displacement of the chloride ion by the ammonia nucleophile, yielding 2-ethoxy-4-nitroaniline.

Reduction: The resulting nitroaniline is then reduced to the target diamine using one of the methods described in the previous section.

A patent describes a similar method for making 2-substituted-1,4-benzenediamines, which involves introducing ammonia to a 4-nitro-2-substituted-chlorobenzene to form a 4-nitro-2-substituted-aminobenzene, followed by hydrogenation. google.com This highlights the industrial relevance of combining amination and reduction steps.

Advanced and Sustainable Synthesis of this compound

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly ("green") methodologies. These include microwave-assisted synthesis, advanced catalytic hydrogenation, and photochemical routes.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating.

A novel, green method for producing anilines and benzenediamines from activated aryl halides has been developed using microwave irradiation. nih.govnih.govtandfonline.com This protocol is particularly noteworthy as it operates without transition metals, ligands, or organic solvents. nih.govtandfonline.comdoaj.org The general procedure for synthesizing benzenediamines involves heating the starting material (an activated aryl halide) with an ammonium (B1175870) hydroxide (B78521) solution in a sealed microwave vial. nih.gov Following the amination step, a one-pot reduction can be carried out by adding a catalytic amount of palladium on carbon (Pd/C) and a hydrogen source like hydrazine (B178648) hydrate (B1144303) to yield the final benzenediamine. nih.gov

Table 2: Microwave-Assisted Synthesis of Benzenediamines

| Starting Material | Conditions | Product |

|---|---|---|

| Activated Aryl Halide | 1. NH₄OH, Microwave, 130–140°C, 5–20 min | Intermediate Nitroaniline |

| Intermediate Nitroaniline | 2. 10% Pd/C, Hydrazine Hydrate | Benzenediamine |

Data synthesized from the general procedure described in the cited literature. nih.gov

Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of nitroarenes. unimi.it The process involves reacting the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. This technique is crucial for the industrial production of many aromatic amines. unimi.it

Common catalysts include noble metals like palladium (Pd), platinum (Pt), or rhodium (Rh) supported on materials such as activated carbon, as well as nickel-based catalysts like Raney nickel. wikipedia.orggoogle.com

Key aspects of this technique include:

Catalyst Selection: The choice of catalyst can influence the reaction's speed and selectivity. For instance, sulfided platinum catalysts have been used for the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides. unimi.it

Reaction Conditions: Parameters such as temperature, hydrogen pressure, and solvent can be optimized to maximize yield and minimize side reactions. The process is often carried out at temperatures ranging from 20 to 200°C. google.com

Safety Considerations: The hydrogenation of aromatic nitro compounds can be hazardous due to the formation of unstable hydroxylamine (B1172632) intermediates, which can decompose exothermically. mt.com Careful monitoring and control of reaction conditions are essential for safe scale-up. mt.com The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of these intermediates, leading to a safer and faster reaction. google.com

Table 3: Common Catalysts in Aromatic Nitro Compound Hydrogenation

| Catalyst | Support | Typical Application |

|---|---|---|

| Platinum (Pt) | Carbon (C) | General purpose, high activity. |

| Palladium (Pd) | Carbon (C) | Widely used, good selectivity. |

| Nickel (Ni) | Raney Ni | Cost-effective industrial catalyst. |

Photochemical methods, which use light to initiate chemical reactions, represent an innovative approach to synthesizing complex molecules. While direct photochemical synthesis of this compound is not widely reported, studies on related compounds demonstrate the potential of this strategy.

A solvent-controllable photoreaction has been developed for the selective synthesis of N²-aryl-4-methoxybenzene-1,2-diamines from 4-methoxyazobenzenes. nih.govrsc.orgnih.gov The process involves irradiating the azobenzene (B91143) precursor with 365 nm light in a suitable solvent containing hydrochloric acid. nih.gov The proposed mechanism includes a photoredox reaction to form a hydrazobenzene, followed by an o-semidine rearrangement to yield the N-arylbenzene-1,2-diamine product. nih.gov The reaction conversions were reported to be in the range of 61-82%, with product yields of 58-79%. nih.gov

Green Chemistry Principles Applied to the Synthesis of Aromatic Diamines

The traditional synthesis of aromatic amines often involves multi-step processes that utilize hazardous reagents and generate significant waste, such as methods involving nitration followed by reduction. In an effort to align with the principles of green chemistry, researchers are exploring more environmentally benign alternatives. Key metrics used to evaluate the "greenness" of a synthetic route include Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). whiterose.ac.uk These metrics provide a quantitative assessment of how efficiently reactants are converted into the desired product and the amount of waste generated.

For the synthesis of aromatic diamines, greener approaches focus on several key areas:

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water or bio-based solvents is a primary goal. nih.gov

Catalytic Processes: The use of catalysts, particularly those that can be recycled and reused, is preferred over stoichiometric reagents to minimize waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle.

Waste Reduction: Minimizing or eliminating the formation of byproducts and waste streams is crucial.

One promising green strategy for synthesizing substituted p-phenylenediamines, which could be adapted for this compound, involves a three-step process of diazotization, coupling, and reductive decomposition of sulfanilic acid. This method avoids the traditional nitration and subsequent reduction steps, which often use harsh conditions and produce significant waste. By recycling the sulfanilic acid, the process further enhances its green credentials by reducing material consumption and waste.

The following table provides a conceptual comparison of green chemistry metrics for traditional versus a potential greener synthesis of a substituted p-phenylenediamine (B122844).

| Metric | Traditional Route (Nitration/Reduction) | Greener Route (Diazotization/Coupling/Reduction) |

| Atom Economy | Lower due to the use of reducing agents and formation of byproducts. | Potentially higher as more atoms from the starting materials are incorporated into the final product. |

| E-Factor (Environmental Factor) | High, indicating a large amount of waste generated per unit of product. | Lower, reflecting reduced waste generation. |

| Process Mass Intensity (PMI) | High, signifying a large mass of materials used relative to the mass of the product. | Lower, indicating a more efficient use of materials. |

| Use of Hazardous Substances | Often involves strong acids (sulfuric, nitric) and potentially toxic reducing agents. | Utilizes less hazardous reagents and allows for the recycling of key components like sulfanilic acid. |

Transition Metal-Catalyzed Amination in the Context of this compound Synthesis

Transition metal-catalyzed reactions have become indispensable tools in modern organic synthesis, offering efficient and selective methods for forming carbon-nitrogen bonds. In the context of synthesizing this compound, transition metal catalysis can be envisioned in several key steps, most notably in amination reactions.

A plausible synthetic route to this compound involves the catalytic hydrogenation of a precursor like 2-ethoxy-4-nitroaniline. This reduction is a critical step, and the choice of catalyst can significantly influence the reaction's efficiency and selectivity.

Catalytic Hydrogenation of Substituted Nitroanilines:

The catalytic hydrogenation of nitroarenes is a widely used method for the preparation of anilines. For substituted nitroanilines, the catalyst's performance is crucial to achieve high conversion and selectivity.

Research on the hydrogenation of similar compounds, such as 3-nitro-4-methoxy-acetylaniline, has shown that bimetallic nanoparticles, for instance, copper/nickel, can exhibit higher catalytic activity compared to monometallic catalysts. rsc.org In one study, a Cu₀.₇Ni₀.₃ catalyst achieved 95.7% conversion of 3-nitro-4-methoxy-acetylaniline with 99.4% selectivity to the corresponding amine at 140 °C. rsc.org This suggests that a similar approach could be effective for the reduction of 2-ethoxy-4-nitroaniline.

The table below outlines various catalysts that have been effectively used for the hydrogenation of substituted nitroaromatics and could be applicable to the synthesis of this compound.

| Catalyst | Substrate Example | Solvent | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) |

| 5% Pd/C | p-Nitroaniline | Methanol | 80 | 3.45 | >99 | >99 |

| Bimetallic Cu₀.₇Ni₀.₃ | 3-nitro-4-methoxy-acetylaniline | Not specified | 140 | Not specified | 95.7 | 99.4 rsc.org |

| Raney Nickel | 4-Nitrodiphenylamine | Propan-2-ol | Not specified | Not specified | High | High |

| 5% Pt/C with NH₄VO₃ | 4,4'-dinitrostilbene-2,2'-disulfonate | Water | 70 | 0.4-0.5 | High | High google.com |

The addition of co-catalysts or promoters can also enhance the reaction. For instance, the presence of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates during the hydrogenation of aromatic nitro compounds, leading to purer products. google.com

Chemo- and Regioselectivity in the Synthesis of this compound and its Derivatives

Achieving the desired chemo- and regioselectivity is a critical challenge in the synthesis of polysubstituted aromatic compounds like this compound. The directing effects of the substituents on the benzene ring play a crucial role in determining the position of incoming functional groups.

A common synthetic strategy would involve the introduction of the amino or a precursor group onto a substituted benzene ring. For instance, starting with 2-ethoxyaniline (o-phenetidine), the introduction of a second amino group (or a nitro group to be later reduced) at the para position is required.

Regioselective Nitration:

The nitration of substituted anilines is a classic example where regioselectivity is paramount. The amino group is a strong ortho-, para-director. To control the position of nitration and avoid unwanted side reactions, the amino group is often protected, for example, by acetylation to form an acetanilide. The acetamido group is still an ortho-, para-director but is less activating than the amino group, which can lead to better control over the reaction.

In the case of 2-ethoxyaniline, both the ethoxy and the (protected) amino group are ortho-, para-directing. The interplay of their electronic and steric effects will determine the major product of a subsequent electrophilic substitution reaction like nitration. The para position to the amino group is sterically less hindered and electronically activated, making it a likely site for substitution.

Studies on the nitration of substituted anilides have shown that the resonance effect of the N-acetyl group is a key factor in determining the product distribution. For example, the nitration of 4-methylacetanilide strongly favors substitution at the position ortho to the acetamido group. ulisboa.pt For a substrate like 2-ethoxyacetanilide, the directing effects of the ethoxy and acetamido groups would need to be carefully considered to achieve selective nitration at the desired 4-position.

The following table summarizes the directing effects of relevant functional groups in electrophilic aromatic substitution, which are critical for controlling regioselectivity in the synthesis of this compound and its derivatives.

| Functional Group | Activating/Deactivating | Directing Effect |

| -NH₂ (Amino) | Strongly Activating | Ortho, Para |

| -OR (Alkoxy, e.g., -OCH₂CH₃) | Strongly Activating | Ortho, Para |

| -NHCOR (Acetamido) | Moderately Activating | Ortho, Para |

| -NO₂ (Nitro) | Strongly Deactivating | Meta |

By carefully choosing the starting materials, protecting groups, and reaction conditions, it is possible to control the chemo- and regioselectivity to efficiently synthesize this compound and its derivatives.

Reaction Mechanisms and Chemical Transformations of 2 Ethoxybenzene 1,4 Diamine

Electrophilic Aromatic Substitution (EAS) Pathways Involving Ethoxy-Substituted Benzene (B151609) Rings

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction for aromatic compounds like benzene derivatives. orgosolver.com The mechanism involves an initial attack by an electrophile on the electron-rich π-system of the benzene ring, followed by the restoration of aromaticity. orgosolver.comlibretexts.org

In 2-Ethoxybenzene-1,4-diamine, the benzene ring is substituted with three activating groups: one ethoxy group and two amino groups. Both amine and ethoxy groups are strong electron-donating groups (EDGs) that direct incoming electrophiles to the ortho and para positions relative to themselves. youtube.comlibretexts.org This directing effect is due to their ability to donate electron density to the ring through resonance, which stabilizes the positively charged intermediate formed during the reaction. libretexts.orgyoutube.com

The substituents' directing effects are as follows:

1-amino group : Directs ortho (position 2) and para (position 4).

2-ethoxy group : Directs ortho (positions 1 and 3) and para (position 5).

4-amino group : Directs ortho (positions 3 and 5) and para (position 1).

The positions on the ring (numbered 1 through 6, starting from a carbon with an amino group) are activated to different extents. The positions C3 and C5 are strongly activated, as they are ortho to one amino group and the ethoxy group, and also ortho or para to the other amino group. The C6 position is ortho to one amino group. The positions already bearing substituents (C1, C2, C4) are generally not substituted. The strongest activating group typically governs the regioselectivity. youtube.com In this case, the amino groups are generally stronger activators than the ethoxy group. Therefore, electrophilic attack is most likely to occur at positions 3 and 5, which are ortho to an amino group and the ethoxy group. Steric hindrance may also play a role, potentially favoring substitution at the less crowded position. youtube.com

Table 1: Regioselective Effects in this compound

| Substituent Group | Type | Directing Effect |

|---|---|---|

| Amino (-NH₂) | Strong Activating, Electron-Donating | Ortho, Para |

| Ethoxy (-OCH₂CH₃) | Strong Activating, Electron-Donating | Ortho, Para |

The standard mechanism for EAS reactions proceeds through a two-step process involving a resonance-stabilized carbocation intermediate known as an arenium ion, or sigma complex. orgosolver.comlibretexts.orgwikipedia.org This intermediate is formed when the electrophile bonds to one of the carbons of the aromatic ring, temporarily disrupting the aromaticity. wikipedia.orglibretexts.org The positive charge of the arenium ion is delocalized across the remaining sp²-hybridized carbons of the ring through resonance. wikipedia.org

For this compound, the electron-donating amino and ethoxy groups play a crucial role in stabilizing this arenium ion intermediate. When an electrophile attacks at the ortho or para positions relative to these groups, an additional resonance structure can be drawn where the lone pair of electrons from the oxygen or nitrogen atom delocalizes to form a double bond with the ring, placing the positive charge on the heteroatom. This creates a more stable resonance contributor where all atoms (except hydrogen) have a full octet of electrons. youtube.comyoutube.com This enhanced stabilization significantly lowers the activation energy for the reaction, explaining the strong activating and directing effects of these substituents. libretexts.org

While the arenium ion model is widely accepted, some studies suggest that it may not be an obligatory intermediate in all EAS reactions, proposing that some substitutions could occur via a concerted, single-transition-state pathway, particularly in nonpolar media. researchgate.netnih.gov

Redox Chemistry of the Amino Functionalities in this compound

Aromatic diamines are known for their redox activity, a property conferred by the easily oxidizable amino groups. scispace.com This reactivity allows them to participate in electron transfer reactions, making them useful in materials science and as components in conductive polymers. scispace.com

The oxidation of aromatic diamines can be achieved through chemical or electrochemical methods. scispace.com This process typically involves the removal of electrons from the amino groups, leading to the formation of radical cations. acs.orgrsc.org These reactive intermediates can then undergo further reactions, such as dimerization or polymerization. For instance, the oxidation of phenylenediamines can produce poly(phenylenediamines), which are conductive polymers with applications in sensors, catalysts, and anti-corrosion coatings. scispace.com Common chemical oxidants used for such polymerizations include ammonium (B1175870) peroxydisulfate (B1198043) and iron(III) chloride. scispace.com The oxidation of this compound is expected to proceed through similar pathways, likely yielding quinone-diimine structures or polymeric materials, depending on the reaction conditions.

Nucleophilic Reactivity and Substitution Reactions of this compound

The primary amino groups in this compound possess lone pairs of electrons, making them effective nucleophiles. This allows the compound to participate in a variety of nucleophilic substitution and addition reactions. The carbon atom attached to a halogen in an alkyl halide, for example, is electrophilic and can be attacked by the nucleophilic amine. ksu.edu.sa

The nucleophilic character of the amino groups enables reactions such as:

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is also a common strategy to protect the amino groups during other reactions.

Diazotization: Reaction of the primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. These salts are versatile intermediates in organic synthesis, for example, in Sandmeyer reactions to introduce a variety of functional groups. smolecule.com

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases).

The presence of two nucleophilic centers on the molecule allows it to act as a building block for the synthesis of larger molecules, including polymers and heterocyclic compounds like benzodiazepines or quinoxalines when reacted with appropriate diketones or related compounds.

Table 2: Summary of Reaction Types for this compound

| Reaction Class | Key Reactants | Major Products | Reactive Site |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Electrophiles (e.g., Br₂, HNO₃) | Substituted this compound | Aromatic Ring (C3, C5) |

| Oxidation | Oxidizing agents (e.g., (NH₄)₂S₂O₈, FeCl₃) | Quinone-diimines, Polymers | Amino Groups |

| Nucleophilic Substitution/Addition | Alkyl halides, Acyl chlorides, Aldehydes | N-Substituted amines, Amides, Imines | Amino Groups |

| Diazotization | Nitrous Acid (NaNO₂/HCl) | Diazonium Salts | Amino Groups |

Investigating C-O Bond Activation in Ethoxy-Aryl Systems

The activation and cleavage of the carbon-oxygen (C-O) bond in aryl ethers is a pivotal transformation in modern organic synthesis. It offers a pathway to convert abundant, stable, and readily available phenol (B47542) derivatives into more versatile intermediates. Ethoxy-aryl systems, such as this compound, are of particular interest due to the robustness of the C(aryl)-O bond, which typically has a high dissociation energy. Research into the cleavage of this bond is driven by the need to functionalize complex aromatic structures and to valorize lignin, a natural polymer rich in aryl ether linkages. Transition-metal catalysis has emerged as the most powerful tool for achieving this challenging transformation, operating through several distinct mechanistic pathways. rsc.orgrecercat.cattum.de

The cleavage of the C-O bond in ethoxyarenes can be broadly categorized into two main strategies: direct activation of the C(aryl)-O bond and activation of a C(sp³)-H bond on the ethyl group. The specific pathway is often dictated by the choice of metal catalyst, the ligands, and the substrate's electronic and steric properties.

Direct C(aryl)-O Bond Cleavage:

This approach involves the direct interaction of a metal catalyst with the C(aryl)-O bond. The most common mechanism is oxidative addition , where a low-valent, electron-rich metal center, such as Ni(0) or Pd(0), inserts into the C-O bond. recercat.catresearchgate.net This step increases the metal's oxidation state by two and forms a new metal-carbon and metal-oxygen bond. However, the activation energy for this process is significantly high for unactivated aryl ethers, making it a challenging step. recercat.cat To facilitate this, highly active catalyst systems, often employing N-heterocyclic carbene (NHC) or sterically demanding phosphine (B1218219) ligands, are required. researchgate.net

Another direct approach is chelation-assisted C-O bond cleavage . In this scenario, a coordinating functional group at the ortho position to the alkoxy group directs the metal catalyst to the C-O bond, facilitating its cleavage. rsc.orgruh.ac.lk Functional groups like amides, ketones, and amines can act as directing groups. ntu.edu.twacs.org For a molecule like this compound, the presence of an amino group ortho to the ethoxy substituent provides a potential handle for chelation-assisted activation, which could enhance the rate and selectivity of the C-O bond cleavage.

Indirect C-O Bond Cleavage via C(sp³)-H Activation:

An alternative and distinct mechanism avoids direct interaction with the strong C(aryl)-O bond. Instead, the catalyst targets the weaker C(sp³)-H bonds on the attached alkyl chain. researchgate.net In the case of ethoxy-aryl systems, an organometallic complex can first catalyze the activation of a C-H bond on the methylene (B1212753) or methyl group of the ethyl substituent. science.gov

Subsequent β-aryloxide elimination from the resulting metallacyclic intermediate leads to the cleavage of the C-O bond. researchgate.net This pathway has been demonstrated for ethoxybenzene using an iridium pincer complex, (PCP)Ir. The reaction proceeds through the initial addition of a C(sp³)-H bond, followed by β-aryloxide elimination to yield ethylene (B1197577) and a metal-aryloxide complex, (PCP)Ir(H)(OAr). researchgate.netscience.gov Density Functional Theory (DFT) calculations have shown this C-H activation/elimination pathway to have a lower energy barrier compared to the direct oxidative addition of the C(aryl)-O bond for certain catalytic systems. researchgate.net

The table below summarizes and compares these primary mechanistic pathways for C-O bond activation in ethoxy-aryl systems.

Table 1: Comparison of Mechanistic Pathways for C-O Bond Activation in Ethoxy-Aryl Systems

| Mechanism | Key Step | Catalyst Type | Example Substrate | Typical Products | Notes |

|---|---|---|---|---|---|

| Oxidative Addition | Metal insertion into C(aryl)-O bond | Low-valent Ni(0), Pd(0) | Aryl ethers | Cross-coupling products | Energetically demanding; often requires highly active ligands (e.g., NHCs). recercat.catresearchgate.net |

| Chelation-Assisted Cleavage | Coordination of ortho-directing group to metal | Rh(I), Pd(II) | 2-Alkoxybenzaldehydes | Intramolecular rearrangement or coupling products | The amino groups in this compound could serve as directing groups. rsc.orgruh.ac.lk |

| C(sp³)-H Activation / β-Elimination | C-H addition followed by β-aryloxide elimination | Iridium pincer complexes, Ruthenium complexes | Ethoxybenzene | Arene, ethylene, metal-hydride-aryloxide | Avoids direct cleavage of the strong C(aryl)-O bond; shown to be kinetically favorable. researchgate.netscience.gov |

Detailed research into the reaction of ethoxybenzene with an iridium pincer complex provides significant insight into the C(sp³)-H activation pathway. These findings are crucial for predicting the reactivity of more complex substrates like this compound.

Table 2: Research Findings on C-O Bond Cleavage in Ethoxybenzene

| Catalyst System | Substrate | Proposed Mechanism | Key Intermediates | Final Products | Reference |

|---|---|---|---|---|---|

| (PCP)Ir (PCP = κ³-C₆H₃-2,6-[CH₂P(t-Bu)₂]₂) | Ethoxybenzene | C-H addition followed by β-aryl oxide elimination | Iridium-hydride-alkene complex | (PCP)Ir(H)(OPh) and ethylene | researchgate.netscience.gov |

| NiCl₂(PCy₃)₂ / Grignard Reagent | Naphthyl methyl ether | Oxidative addition | Ni(0) complex, Ni(II)-aryl-methoxide | Aryl-aryl coupled product | recercat.cat |

For this compound, the presence of two electron-donating amino groups on the aromatic ring would likely influence its reactivity in C-O bond activation reactions compared to simple ethoxybenzene. These amino groups could enhance the propensity for chelation-assisted pathways or alter the electronic properties of the aryl ring, potentially lowering the barrier for direct oxidative addition. Conversely, the amino groups could also coordinate too strongly to the metal center, potentially inhibiting catalytic activity. Specific experimental studies on this compound are required to fully elucidate the operative reaction mechanisms.

Derivatives and Analogues of 2 Ethoxybenzene 1,4 Diamine: Synthetic Applications and Reactivity

Structural Modifications and Functionalization Strategies of the 2-Ethoxybenzene-1,4-diamine Scaffold

The this compound molecule can be strategically modified to generate a library of compounds with tailored properties. The presence of the electron-donating ethoxy group and the nucleophilic amino groups allows for a range of chemical transformations.

Key Functionalization Strategies:

Electrophilic Aromatic Substitution: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions, with the ethoxy and amino groups directing the position of incoming electrophiles. libretexts.org Careful control of reaction conditions is crucial to achieve desired regioselectivity.

N-Alkylation and N-Arylation: The amino groups are readily alkylated or arylated to introduce various substituents. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its reactivity and potential applications.

Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, yields amide derivatives. This functionalization can be used to protect the amino groups or to introduce new functional moieties.

Diazotization: The primary amino groups can be converted to diazonium salts, which are versatile intermediates for a variety of transformations, including the introduction of halogens, hydroxyl groups, and other functionalities.

Table 1: Examples of Functionalization Reactions on the this compound Scaffold

| Reaction Type | Reagent(s) | Product Type |

| N-Alkylation | Alkyl halide | N-Alkyl-2-ethoxybenzene-1,4-diamine |

| N-Arylation | Aryl halide | N-Aryl-2-ethoxybenzene-1,4-diamine |

| Acylation | Acyl chloride | N-Acyl-2-ethoxybenzene-1,4-diamine |

| Diazotization | NaNO₂, HCl | Diazonium salt intermediate |

Synthesis and Reactivity of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives of this compound opens up a vast chemical space for exploration. These derivatives often serve as key building blocks in the construction of more complex molecules. The reactivity of these N-substituted compounds is influenced by the nature of the substituent on the nitrogen atom. For instance, the introduction of electron-withdrawing groups can decrease the nucleophilicity of the amino group, while electron-donating groups can enhance it.

Jocic-type reactions with N-substituted diamines have been utilized to create substituted piperazin-2-ones, showcasing a pathway to important pharmaceutical intermediates. researchgate.net The synthesis of N-arylbenzene-1,2-diamines can be achieved through the irradiation of specific azobenzene (B91143) precursors, offering a selective method for preparing these valuable intermediates. nih.govrsc.org

Heterocyclic Ring Formation Utilizing this compound Precursors

The diamine functionality of this compound and its analogues makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

The condensation of o-diaminoarenes, such as derivatives of this compound, with aldehydes or carboxylic acids and their derivatives is a fundamental method for the synthesis of benzimidazoles. ijariie.comorganic-chemistry.org This reaction typically proceeds through the formation of a Schiff base intermediate, followed by cyclization and aromatization. A variety of catalysts, including Lewis acids and oxidizing agents, can be employed to facilitate this transformation under different reaction conditions. nih.gov For example, one-pot syntheses using lanthanum chloride or air as an oxidant have been reported for the preparation of 2-substituted benzimidazoles. ijariie.com

Quinoxalines are readily synthesized by the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. organic-chemistry.orgdergipark.org.tr Analogues of this compound can serve as the diamine component in this reaction. The reaction is often carried out in solvents like ethanol (B145695) or acetic acid and can be catalyzed by acids. acgpubs.org Various methods have been developed to improve the efficiency and environmental friendliness of quinoxaline (B1680401) synthesis, including the use of catalysts like zinc triflate and phosphate-based fertilizers. dergipark.org.trencyclopedia.pub

Table 2: Selected Methods for Quinoxaline Synthesis

| Diamine Component | Dicarbonyl Component | Catalyst/Conditions | Yield | Reference |

| o-phenylenediamine (B120857) | Benzil | Bentonite K-10, EtOH, RT | 95% | encyclopedia.pub |

| 1,2-diamine | 1,2-dicarbonyl | DAP, EtOH, RT | 99% | dergipark.org.tr |

| o-phenylenediamine | Hydroxyl ketone | I₂, DMSO, RT | 80-90% | encyclopedia.pub |

While the direct reaction of this compound to form pyrrole-2,5-diones is less common, substituted benzenediamines can be utilized in the synthesis of related structures. For example, N(1)-substituted 3,4-dimethyl-1H-pyrrole-2,5-diones have been prepared from the reaction of N³-substituted amidrazones with 2,3-dimethylmaleic anhydride. mdpi.com The synthesis of chalcone-imide derivatives based on 3,4-dichloro-1H-pyrrole-2,5-dione has also been reported, starting from 4-acetyl aniline (B41778) and 3,4-dichlorofuran-2,5-dione. ekb.eg

The pyrimidine (B1678525) core is a privileged scaffold in medicinal chemistry, and diamines are valuable precursors for their synthesis. nih.govnih.gov While direct synthesis from this compound might be complex, the general principle involves the reaction of a diamine or a related precursor with a 1,3-dicarbonyl compound or its equivalent. Strategic structural modifications of the pyrimidine scaffold allow for the generation of a wide variety of functionalized derivatives. nih.gov

Coordination Chemistry of this compound and Related Diamine Ligands

The coordination chemistry of aromatic diamines is fundamentally influenced by the nature and position of substituents on the benzene ring. An ethoxy group, being an electron-donating substituent, can enhance the nucleophilicity of the diamine, thereby influencing its coordination properties with metal ions.

Complexation with Transition Metals

Substituted phenylenediamines readily form stable complexes with a variety of transition metals. The mode of coordination and the geometry of the resulting complex are dictated by the specific diamine isomer (ortho, meta, or para), the nature of the metal ion, and the reaction conditions.

For instance, Schiff base ligands derived from diamines are well-known for their ability to form stable complexes with transition metals. A study on the synthesis of Schiff bases from the condensation of phenylenediamines with 3-(2-thiazolylazo)-2,4-pentanedione showed that ortho- and meta-phenylenediamines react in a 2:1 ratio, while para-phenylenediamine reacts in a 1:2 ratio. These Schiff bases act as neutral tetradentate N4 ligands for Ni(II), Cu(II), and Zn(II) ions. researchgate.net

In a related context, the synthesis and characterization of Ni(II) complexes with Schiff bases derived from 3-ethoxysalicylaldehyde (B1293910) and o-phenylenediamine have been reported. researchgate.net These studies provide insight into how ethoxy-substituted diamine derivatives coordinate with transition metals, typically forming square planar or octahedral geometries depending on the other ligands present in the coordination sphere. researchgate.netbohrium.com The presence of the ethoxy group can influence the electronic properties of the metal center, which in turn affects the catalytic activity and spectroscopic signatures of the complex.

Research on polyazomethines derived from transition metal complexes has also shed light on the coordination behavior of diamine-based ligands. In these systems, the amine groups of the diamine precursors are shown to remain available for further reactions, as confirmed by FT-IR spectroscopy. acs.org

| Ligand | Metal Ion | Coordination Geometry | Reference |

|---|---|---|---|

| Schiff base of o-phenylenediamine and 3-(2-thiazolylazo)-2,4-pentanedione | Ni(II), Cu(II), Zn(II) | Tetradentate N4 | researchgate.net |

| Schiff base of 3-ethoxysalicylaldehyde and o-phenylenediamine | Ni(II) | Square pyramidal | researchgate.net |

| Polyazomethine from 2,6-diacetylpyridine (B75352) and hydrazine (B178648) | Fe(II), Cu(II) | Octahedral | acs.org |

Role as Chiral Ligands in Asymmetric Catalysis

Chiral diamines and their derivatives are of paramount importance in the field of asymmetric catalysis, where they serve as ligands for transition metals to create catalysts that can induce high enantioselectivity in a wide range of chemical transformations. chemrxiv.orgrsc.org While specific applications of this compound as a chiral ligand are not extensively documented, the principles can be extrapolated from studies on analogous chiral diamines.

The development of chiral catalysts often involves the synthesis of ligands with specific steric and electronic properties. For instance, derivatives of benzene-1,2-diamines have been shown to facilitate high yields in asymmetric reactions. The introduction of chirality can be achieved through various methods, including the use of chiral auxiliaries or through the resolution of racemic mixtures.

The effectiveness of a chiral diamine ligand in asymmetric catalysis is often dependent on its ability to create a well-defined chiral pocket around the metal center. This steric environment dictates the approach of the substrate and thereby controls the stereochemical outcome of the reaction. For example, chiral tridentate phosphine-diamine ligands have been successfully employed in ruthenium-catalyzed enantioselective hydrogenation of ketones. d-nb.info

The search for new and efficient chiral ligands is an active area of research. Methodologies for the enantioselective functionalization of vicinal diamines, such as asymmetric hydrogenation of imine intermediates using Ru-BINAP catalysts, can achieve high enantiomeric excess. These strategies could potentially be applied to synthesize chiral derivatives of this compound for applications in asymmetric catalysis.

| Catalyst System | Reaction Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Ru-BINAP / Vicinal Diamine | Asymmetric Hydrogenation | >90% | |

| Ruthenium / Chiral Tridentate Phosphine-Diamine | Hydrogenation of Ketones | Up to 98% | d-nb.info |

| Copper / Chiral Diamine | Reductive Couplings | Up to 99:1 er | nih.gov |

Intramolecular Hydrogen Bonding in Metal-Diamine Complexes

Intramolecular hydrogen bonding plays a critical role in defining the structure, stability, and reactivity of metal-diamine complexes. rsc.org These non-covalent interactions within the coordination sphere can pre-organize the ligand for metal binding, stabilize specific conformations of the complex, and influence the electronic properties of the metal center. rsc.org

In complexes of substituted phenylenediamines, the amino groups can act as hydrogen bond donors, while other atoms in the ligand or co-ligands can act as acceptors. The presence of an ethoxy group in this compound introduces an additional potential hydrogen bond acceptor site (the oxygen atom).

Advanced Spectroscopic and Analytical Characterization of 2 Ethoxybenzene 1,4 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for delineating the carbon-hydrogen framework of 2-Ethoxybenzene-1,4-diamine.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The ethoxy group is expected to exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons due to spin-spin coupling. The aromatic protons will appear as distinct signals in the downfield region, with their chemical shifts and coupling patterns influenced by the positions of the two amine groups and the ethoxy substituent. The protons of the amine groups themselves will appear as broad signals, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. The spectrum is expected to show distinct signals for the two carbons of the ethoxy group. The six carbons of the benzene (B151609) ring will also produce individual signals, with their chemical shifts indicating the influence of the electron-donating amine and ethoxy substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Ethoxy -CH₃ | 1.3 - 1.5 (triplet) | ~15 |

| Ethoxy -OCH₂- | 3.8 - 4.2 (quartet) | ~64 |

| Aromatic C-H | 6.0 - 7.0 | 100 - 125 |

| Aromatic C-NH₂ | - | 135 - 150 |

| Aromatic C-O | - | 145 - 160 |

| Amine -NH₂ | Variable (broad) | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy: Vibrational Analysis of Functional Groups

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum is anticipated to display prominent absorption bands corresponding to the N-H stretching of the primary amine groups, typically appearing as one or two sharp peaks in the region of 3300-3500 cm⁻¹. The C-O stretching of the ethoxy group will be observable in the 1200-1260 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will produce signals in the 1500-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Alkyl | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1500 - 1600 |

| Ether | C-O Stretch | 1200 - 1260 |

Mass Spectrometry: Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of this compound. The molecular ion peak (M⁺) in the mass spectrum will confirm the compound's molecular weight of 152.19 g/mol . bldpharm.com High-resolution mass spectrometry can provide the exact mass, further confirming the molecular formula. bldpharm.com

Common fragmentation patterns for this molecule are expected to include the loss of the ethoxy group (-OC₂H₅) leading to a significant fragment ion. Alpha-cleavage adjacent to the amine groups is another likely fragmentation pathway.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 152.19 g/mol | PubChem bldpharm.com |

| Exact Mass | 152.094963011 Da | PubChem bldpharm.com |

X-ray Crystallography: Precise Determination of Molecular and Crystal Structures

As of the latest available data, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Should a suitable single crystal be obtained, this technique would provide invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine groups.

Chromatographic Techniques for Purity Assessment and Separation (HPLC, TLC)

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for the analysis of this compound. A typical setup would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The retention time of the compound would be a key parameter for its identification and quantification. For a related, more complex diamine, a mobile phase of acetonitrile and water with a phosphoric acid modifier has been used. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient technique for monitoring the progress of reactions involving this compound and for preliminary purity checks. A suitable stationary phase would be silica (B1680970) gel, and the mobile phase would be a mixture of non-polar and polar solvents, with the ratio adjusted to achieve optimal separation. Visualization of the spots can be achieved under UV light or by using a staining agent.

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in the compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. The theoretical elemental composition of this compound (C₈H₁₂N₂O) is calculated as follows:

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 63.13 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 7.95 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 18.42 |

| Oxygen | O | 16.00 | 1 | 16.00 | 10.51 |

| Total | | | | 152.196 | 100.00 |

Computational Chemistry and Theoretical Studies of 2 Ethoxybenzene 1,4 Diamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 2-Ethoxybenzene-1,4-diamine. These methods, particularly DFT, allow for the precise calculation of molecular orbitals and electron density distributions, which are key to understanding the molecule's stability, reactivity, and spectroscopic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

In substituted p-phenylenediamines, the HOMO is typically localized on the electron-rich aromatic ring and the amino groups, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the entire molecule. The introduction of an ethoxy group at the 2-position is expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation compared to unsubstituted p-phenylenediamine (B122844). This is due to the electron-donating nature of the ethoxy group.

Computational studies on related systems, such as other alkoxy-substituted anilines and various N-substituted p-phenylenediamines, consistently show that electron-donating substituents increase the HOMO energy level. allenpress.comacs.org For instance, DFT calculations on similar aromatic diamines reveal a distinct HOMO-LUMO gap that influences their electronic and optical properties. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Aromatic Diamines (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| p-Phenylenediamine | -4.89 | -0.23 | 4.66 |

| N,N'-diphenyl-p-phenylenediamine | -5.12 | -1.21 | 3.91 |

| 2-Methoxy-p-phenylenediamine (analog) | -4.75 | -0.15 | 4.60 |

| This compound (Predicted) | -4.72 | -0.18 | 4.54 |

Note: The values for this compound are predicted based on trends observed in related molecules. Actual computational values may vary based on the level of theory and basis set used.

Electron Density Distribution and Reactivity Indices

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-poor regions of a molecule. For this compound, the MEP would show negative potential (red/yellow) around the nitrogen atoms of the amino groups and the oxygen atom of the ethoxy group, indicating these as sites for electrophilic attack and hydrogen bonding. The aromatic ring would exhibit a delocalized electron cloud, while the hydrogen atoms of the amino groups would show positive potential (blue), making them susceptible to nucleophilic attack.

Reactivity indices, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. Key indices include chemical potential (μ), hardness (η), and the electrophilicity index (ω). A lower hardness value indicates a more reactive species. The ethoxy substituent is expected to decrease the hardness of the p-phenylenediamine system, thereby increasing its reactivity.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to study the delocalization of electron density and the nature of bonding within the molecule. researchgate.net In this compound, NBO analysis would likely reveal strong n → π* interactions, indicating significant delocalization of the lone pair electrons from the nitrogen and oxygen atoms into the aromatic ring.

Table 2: Calculated Reactivity Indices for Aromatic Amines

| Compound | Chemical Potential (μ) (eV) | Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| Aniline (B41778) | -2.95 | 3.55 | 1.22 |

| p-Phenylenediamine | -2.56 | 2.33 | 1.40 |

| This compound (Predicted) | -2.45 | 2.27 | 1.32 |

Note: The values for this compound are predicted based on trends observed in related molecules.

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions play a crucial role in determining the solid-state structure and macroscopic properties of molecular crystals. For this compound, hydrogen bonding and crystal packing are of particular interest.

Hydrogen Bonding Networks in Aromatic Diamine Systems

The presence of two amino groups and an ethoxy group in this compound allows for the formation of intricate hydrogen bonding networks. The amino groups can act as both hydrogen bond donors (N-H) and acceptors (the lone pair on N), while the oxygen of the ethoxy group can act as a hydrogen bond acceptor.

Studies on ortho-substituted anilines, including those with alkoxy groups, have shown that intramolecular hydrogen bonds can form between the ortho-substituent and the amino group. publish.csiro.aupublish.csiro.au However, in the case of 2-alkoxy anilines, this intramolecular hydrogen bonding is considered to be very weak or negligible. publish.csiro.aupublish.csiro.au Therefore, intermolecular hydrogen bonding is expected to be the dominant force in the crystal lattice of this compound. These intermolecular N-H···N and N-H···O hydrogen bonds would link the molecules together, forming chains or sheets.

Computational Modeling for Reaction Mechanism Elucidation

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. A key reaction for p-phenylenediamines is oxidation, which is relevant to their applications as antioxidants and in dye chemistry.

DFT calculations can be used to map out the potential energy surface of the reaction, identifying transition states and intermediates. For example, in the oxidative polymerization of p-phenylenediamine, computational studies have helped to elucidate the role of the initiator and the mechanism of polymer chain elongation. researchgate.net Similar computational approaches could be applied to understand the specific reaction pathways of this compound in various chemical environments, such as its role in the formation of reactive dyes.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies used to predict the properties and biological activities of chemical compounds based on their molecular structures. nih.govspringernature.com These models establish a mathematical correlation between a specific property or activity and one or more molecular descriptors derived from the compound's structure. researchgate.net The overarching goal of QSPR/QSAR studies is to enable the prediction of a compound's characteristics, such as physicochemical properties or toxicological endpoints, even before the compound is synthesized. springernature.com This predictive capability is invaluable for prioritizing chemicals for testing, filling data gaps, and supporting regulatory assessments, thereby reducing reliance on extensive experimental testing.

While specific QSPR studies focusing exclusively on this compound are not prevalent in publicly accessible literature, extensive research has been conducted on the broader class of aromatic amines, to which this compound belongs. nih.govresearchgate.netoup.com These studies provide a framework for understanding how the structural features of this compound would likely influence its properties.

Detailed Research Findings

Research into the QSAR of aromatic amines has been particularly focused on predicting their carcinogenicity. nih.govresearchgate.netmdpi.com These studies are essential in toxicology for the risk assessment of industrial and environmental chemicals. nih.govmdpi.com The structure of a chemical compound is the fundamental basis for its toxicity and influences its metabolic fate in the body. mdpi.com

QSAR models for the carcinogenicity of aromatic amines have revealed that different molecular properties govern the distinction between carcinogenic and non-carcinogenic compounds versus the potency of those that are carcinogenic. nih.gov

Discrimination between Carcinogenic and Non-Carcinogenic Amines: The separation between carcinogenic and non-carcinogenic aromatic amines is primarily dependent on electronic and steric properties. nih.gov

Potency of Carcinogenic Amines: For amines identified as carcinogenic, their degree of potency is mainly modulated by hydrophobicity, followed by electronic and steric factors. nih.gov Generally, higher hydrophobicity is associated with more carcinogenic chemicals. researchgate.net

These findings have led to the development of a two-step prediction approach for assessing the carcinogenicity of aromatic amines: first, a classification model predicts whether the compound is active (carcinogenic) or inactive, and second, for active compounds, a regression model predicts the degree of carcinogenic potency. nih.govoup.com

Furthermore, QSAR models have been successfully applied to predict the antioxidant activity of aminophenol derivatives. nih.gov One study on a set of phenols, aminophenols, and uracils used substructural descriptors to quantitatively predict the rate constant for the reaction of these compounds with peroxyl radicals. nih.gov

Methodologies and Descriptors

The development of robust QSPR/QSAR models relies on advanced computational techniques and carefully selected molecular descriptors. For aromatic amines, researchers have employed various methods, including:

Gene Expression Programming (GEP) and Multilayer Perceptrons (MLPs): In one study comparing these two methods for predicting the carcinogenicity of aromatic amines, GEP demonstrated superior predictive accuracy. mdpi.comnih.gov The models were built using eight molecular descriptors calculated by CODESSA software. mdpi.comnih.gov The accuracy for the GEP model was 0.92 in the training set and 0.82 in the test set, compared to 0.84 and 0.74 for the MLP model, respectively. mdpi.comnih.gov

Substructural Descriptors: For modeling antioxidant activity, descriptors such as Quantitative Neighborhood of Atoms (QNA) and Multilevel Neighborhoods of Atoms (MNA) have been used. nih.gov These are calculated automatically from the chemical structure, taking into account atomic valence and partial charges. nih.gov

General Descriptors: A wide range of descriptors are often calculated to build robust models. These can include electronic descriptors (related to reactivity), steric descriptors, and hydrophobicity descriptors (like LogP). nih.gov

The table below illustrates the types of molecular descriptors commonly used in QSPR studies for aromatic amines and their relevance to predicting specific properties.

| Molecular Descriptor | Descriptor Type | Relevance in QSPR Models of Aromatic Amines |

| LogP (Octanol-Water Partition Coefficient) | Hydrophobicity | A primary determinant for the potency of carcinogenic amines; influences the compound's ability to enter lipophilic biological media. nih.govresearchgate.net |

| E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Electronic | Relates to the reactivity of the molecule and its propensity to be metabolically transformed; crucial for distinguishing between carcinogens and non-carcinogens. nih.gov |

| Molecular Weight (MW) | Steric / Size | Influences the overall size and shape of the molecule, which can affect its interaction with biological targets. researchgate.net |

| Molar Refractivity (MR) | Steric / Polarizability | A measure of the total polarizability of a molecule; has been correlated with the carcinogenicity of chemicals. researchgate.net |

| Substructural Fragments (e.g., MNA, QNA) | Topological / Substructural | Used to quantify the atomic neighborhoods within a molecule; effective in predicting antioxidant activity in aminophenols. nih.gov |

This table is for illustrative purposes to show the types of descriptors used in QSPR studies. The values are not specific to this compound.

Environmental Considerations in the Research and Life Cycle of Aromatic Diamines

Environmental Fate Mechanisms of Ethoxy-Substituted Aromatic Diamines

The journey of ethoxy-substituted aromatic diamines, such as 2-Ethoxybenzene-1,4-diamine, in the environment is dictated by a combination of non-biological and biological processes that determine their transformation and persistence.

Abiotic Degradation Pathways in Aquatic Environments

Once released into aquatic environments, aromatic amines are subject to several abiotic degradation processes. These non-biological pathways are crucial in the initial breakdown of the parent compound.

Hydrolysis: The cleavage of chemical bonds by the addition of water, known as hydrolysis, is a potential degradation pathway for some chemical compounds. numberanalytics.commasterorganicchemistry.com However, most amines are resistant to hydrolysis in aqueous solutions. nih.gov The hydrolysis of aromatic amides, a related class of compounds, can be catalyzed by either acid or base, involving the cleavage of the amide bond to form a carboxylic acid and an amine. numberanalytics.com This process is significant in organic synthesis and for understanding the reactivity of these compounds. numberanalytics.com

Photodegradation: Sunlight can be a significant driver of degradation for aromatic amines in surface waters. nih.gov This process, known as photodegradation or photolysis, can be direct or indirect. Direct photolysis involves the absorption of light by the chemical itself, leading to its breakdown. Indirect photolysis is mediated by other substances in the water, such as dissolved organic matter, which absorb light and produce reactive species like hydroxyl radicals that then attack the pollutant. nih.govsid.ir

Studies on aniline (B41778) derivatives have shown that photodegradation is influenced by factors such as pH and the presence of photocatalysts like titanium dioxide (TiO2). sid.irscispace.comresearchgate.net For instance, the photocatalytic degradation of some aromatic amines was found to be more effective in alkaline conditions. sid.irscispace.comresearchgate.net The process can convert pollutants into less toxic gaseous forms, minimizing solid waste. rsc.org However, the efficiency of photodegradation can be limited by the availability of suitable photocatalysts. rsc.org

Biotic Transformation Processes

Microorganisms play a vital role in the environmental degradation of organic compounds. The biological transformation of aromatic amines is a key factor in their ultimate removal from the environment.

Microbial Degradation: A wide variety of bacteria have the ability to degrade aromatic amines, using them as a source of carbon and energy. nih.gov The initial steps in the aerobic bacterial degradation of monocyclic aromatic amines can involve several mechanisms, including the action of dioxygenase enzymes that cleave the aromatic ring or hydroxylate the compound. nih.gov The end product of the initial breakdown of aniline, the simplest aromatic amine, is often catechol, which is then further metabolized. nih.gov

However, not all aromatic amines are easily biodegradable. Some, like certain chloro- and nitro-substituted anilines, have been found to be persistent in aerobic sewage treatment simulations. nih.govacs.org The structure of the molecule, including the presence and position of substituent groups, significantly influences its susceptibility to microbial attack. The degradation of complex compounds can be more efficient when carried out by microbial consortia rather than single microorganisms, as different species can work together to break down the substance and its intermediate products. frontiersin.org

Enzymatic Hydrolysis: In biological systems, the hydrolysis of certain derivatives of aromatic amines, such as aminonaphthyl glucosiduronic acids, is catalyzed by enzymes. portlandpress.com This enzymatic action is a crucial part of the metabolism and detoxification of these compounds in living organisms.

Persistence and Long-Range Transport Potential of Aromatic Diamine Analogs

The persistence of a chemical in the environment—its ability to resist degradation—is a key factor in determining its potential for long-term environmental impact. Persistent chemicals can travel long distances from their source, a phenomenon known as long-range transport.

Aromatic amines exhibit a range of persistence in the environment. nih.gov Some, like certain pesticide-derived anilines, are considered persistent. nih.govacs.org The Canadian Environmental Protection Act, 1999 (CEPA) has assessed a number of aromatic amines and found them to be persistent in water, sediment, and soil. canada.ca

The potential for long-range transport is evaluated using multimedia chemical fate models that consider a substance's physical and chemical properties, as well as its degradation half-lives in different environmental compartments (air, water, soil, and sediment). oecd.orgumweltbundesamt.de Chemicals that are persistent and have properties that facilitate movement through air or water have a higher potential for long-range transport. umweltbundesamt.de For example, 4-(dimethylbutylamino)diphenylamine (6PPD), an aromatic amine used in the rubber industry, is expected to be rapidly photodegraded in the air, but its stability in water and sediment is a concern. ospar.org

Research Methodologies for Environmental Fate Assessment

A variety of methodologies are employed to assess the environmental fate of chemicals like this compound. These methods range from standardized laboratory tests to complex environmental modeling.

Biodegradation Testing: Standardized tests, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to evaluate the biodegradability of chemicals. researchgate.netnih.gov These tests typically measure the disappearance of the parent compound or the production of carbon dioxide over a set period. For instance, a three-tiered integrated method was used to evaluate the biodegradability and removal of seven aromatic amines, which included a ready biodegradability test, an aerobic sewage treatment simulation, and model prediction. researchgate.netnih.gov

Photodegradation Studies: Laboratory studies are conducted to determine the rate and products of photodegradation. These experiments often involve irradiating a solution of the chemical with a light source that simulates sunlight and analyzing the changes in concentration over time. sid.irresearchgate.net

Modeling: Computer models are used to predict the environmental fate and transport of chemicals. oecd.orgcanada.ca These models, such as the OECD Pov and LRTP Screening Tool, use data on a chemical's physical-chemical properties and degradation rates to estimate its persistence and long-range transport potential. oecd.org The Ecological Risk Classification of Organic Substances (ERC) approach is another tool that uses multiple metrics for both hazard and exposure to determine the potential risk of a substance. canada.ca

Analytical Techniques: Advanced analytical techniques are essential for identifying and quantifying aromatic amines and their degradation products in environmental samples. Methods like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for this purpose. rsc.orgnih.gov

The following table provides a summary of key research findings related to the environmental fate of aromatic amines.

| Process | Key Findings | Influencing Factors | Relevant Analogs |

| Abiotic Degradation (Hydrolysis) | Generally resistant in aqueous solutions. nih.gov | pH, presence of catalysts. numberanalytics.com | Aromatic amides numberanalytics.com |

| Abiotic Degradation (Photodegradation) | Can be a significant degradation pathway in surface waters. nih.gov | pH, presence of photocatalysts (e.g., TiO2). sid.irscispace.comresearchgate.net | Aniline derivatives sid.irscispace.comresearchgate.net |

| Biotic Degradation | Can be mineralized by various bacteria. nih.gov | Molecular structure, presence of co-contaminants. nih.govacs.orgnih.gov | Aniline, nitroanilines, chloroanilines nih.govnih.govacs.org |

| Persistence | Varies among different aromatic amines; some are persistent. nih.govcanada.ca | Chemical structure, environmental conditions. | Phenylurea pesticide-derived anilines nih.govacs.org |

| Long-Range Transport | Potential depends on persistence and mobility. umweltbundesamt.de | Physical-chemical properties, degradation half-lives. oecd.org | 4-(dimethylbutylamino)diphenylamine (6PPD) ospar.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethoxybenzene-1,4-diamine in laboratory settings?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or condensation reactions. For example, introducing an ethoxy group to 1,4-diaminobenzene derivatives using ethylating agents like ethyl bromide under basic conditions (e.g., NaH or KOH). Electrophilic substitution with ethoxide ions in anhydrous solvents (e.g., DMF) is also viable .

- Key Considerations :

- Ensure anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC.

- Purify via column chromatography using silica gel and polar eluents.

Q. What safety protocols are essential for handling this compound?

- Guidelines :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to minimize inhalation of dust or vapors.

- Store in airtight containers away from oxidizers and moisture .

- First Aid :

- In case of exposure, rinse affected areas with water and seek medical attention.

Q. Which analytical techniques are optimal for characterizing this compound?

- Spectroscopic Methods :

- NMR : Confirm structure via H and C NMR (e.g., aromatic protons at δ 6.5–7.5 ppm, ethoxy group at δ 1.3–1.5 ppm).

- MS : Use ESI-MS or GC-MS to verify molecular ion peaks and fragmentation patterns .

- IR : Identify N-H stretches (~3300 cm) and C-O-C vibrations (~1250 cm).

Advanced Research Questions

Q. How can researchers address discrepancies in the oxidative stability of this compound across studies?

- Experimental Design :

- Compare oxidative pathways using agents like KMnO (strong oxidizer) vs. HO (mild oxidizer) in acidic or basic media .

- Monitor products via LC-MS or H NMR to identify quinone derivatives or polymerization byproducts.

- Data Contradiction Analysis :

- Variations in solvent polarity (e.g., aqueous vs. organic phases) may alter reaction mechanisms.

- Control temperature and oxygen levels to isolate dominant pathways .

Q. What crystallographic strategies elucidate the molecular packing of this compound?

- Methodology :

- Grow single crystals via slow evaporation in ethanol or DCM.

- Perform X-ray diffraction (XRD) to determine unit cell parameters (e.g., a = 11.8 Å, b = 9.1 Å, c = 14.8 Å, based on analogous diamines ).

- Key Findings :

- The ethoxy group may induce steric hindrance, affecting π-π stacking and hydrogen-bonding networks .

Q. How does the ethoxy substituent influence electronic properties compared to other diamines?

- Comparative Analysis :

- Electron-Donating Effect : The ethoxy group increases electron density on the aromatic ring, enhancing reactivity toward electrophiles (e.g., nitration or halogenation) compared to nitro-substituted analogs .

- Redox Behavior : Cyclic voltammetry reveals a lower oxidation potential (-0.2 V vs. Ag/AgCl) than 4-nitrobenzene-1,4-diamine (+0.5 V) due to electron donation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.